![molecular formula C14H24ClNO3 B6319783 (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158332-30-9](/img/structure/B6319783.png)
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride, also known as 2-Methylpropyl-2,3,4-trimethoxyphenylmethyl-amine hydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of lab experiments, such as drug synthesis, drug delivery, and drug testing. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochlorideyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride has a wide range of applications in scientific research. It can be used for drug synthesis, drug delivery, drug testing, and as a reagent in organic synthesis. It can also be used in the synthesis of other compounds such as amines, amides, and quaternary ammonium salts.
作用機序
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochlorideyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride acts as a proton donor. It is able to donate a proton to a nucleophile, resulting in an SN2 reaction. This reaction is important in drug synthesis, as it allows for the formation of a variety of compounds.
Biochemical and Physiological Effects
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochlorideyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride has not been studied in detail in regards to its biochemical and physiological effects. However, it is known that it can act as a proton donor and is capable of forming a variety of compounds.
実験室実験の利点と制限
The main advantage of using (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochlorideyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride in lab experiments is its versatility. It can be used in a variety of experiments, such as drug synthesis, drug delivery, and drug testing. Additionally, it is relatively easy to synthesize and is relatively inexpensive.
However, there are some limitations to using (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochlorideyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride in lab experiments. It is not suitable for use in reactions involving strong acids or bases, as it is susceptible to hydrolysis. Additionally, it can be difficult to isolate the desired product, as it is prone to polymerization.
将来の方向性
There are a number of potential future directions for research involving (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochlorideyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis, drug delivery, and drug testing. Additionally, further research could be conducted into its use as a reagent in organic synthesis, and its potential to form a variety of compounds. Finally, further research could be conducted into its potential to act as a proton donor in SN2 reactions.
合成法
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochlorideyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride can be synthesized in a few steps. The first step is to prepare a solution of 2-methylpropyl-2,3,4-trimethoxyphenylmethyl-amine in acetonitrile. The solution is then treated with hydrochloric acid and heated to reflux for approximately 4 hours. The reaction is then cooled and the resulting product is isolated by filtration. The product is then dried and recrystallized from acetonitrile to give the desired compound.
特性
IUPAC Name |
2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-10(2)8-15-9-11-6-7-12(16-3)14(18-5)13(11)17-4;/h6-7,10,15H,8-9H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLIGAUOBZKDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C(=C(C=C1)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)


amine hydrochloride](/img/structure/B6319730.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319731.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)
amine hydrochloride](/img/structure/B6319782.png)
![(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B6319786.png)
amine hydrochloride](/img/structure/B6319798.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride](/img/structure/B6319802.png)
amine hydrochloride](/img/structure/B6319805.png)
![[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride; 95%](/img/structure/B6319812.png)
